molecular formula C10H13FN5O7P B193420 Fludarabine phosphate CAS No. 75607-67-9

Fludarabine phosphate

Cat. No. B193420
CAS RN: 75607-67-9
M. Wt: 365.21 g/mol
InChI Key: GIUYCYHIANZCFB-FJFJXFQQSA-N
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Description

Fludarabine phosphate, sold under the brand name Fludara among others, is a purine analogue and antineoplastic agent . It is generally used as its 5-O-phosphorylated form known as fludarabine phosphate . It is a chemotherapy medication used in the treatment of leukemia and lymphoma .


Synthesis Analysis

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . The synthetic methods of fludarabine are reported more, and there are two main methods: one is to couple purine ring and sugar ring mother nucleus as initial material .


Molecular Structure Analysis

The molecular structure of Fludarabine phosphate is C10H12FN5O4 . The average weight is 285.235 g·mol −1 .


Chemical Reactions Analysis

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .


Physical And Chemical Properties Analysis

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .

Scientific Research Applications

Activity Against Lymphoid Malignancies

Fludarabine phosphate, a synthetic purine antimetabolite, has been recognized for its significant activity against various lymphoid malignancies. Its effectiveness is particularly noted in chronic lymphocytic leukemia (CLL) and low-grade non-Hodgkin's lymphoma (NHL). It has been compared favorably to other conventional combination regimens for CLL and shown potential in diseases like Hodgkin's disease, mycosis fungoides, and macroglobulinemia, though further studies are needed in these areas (Chun, Leyland-Jones, & Cheson, 1991).

Mechanism of Action

Fludarabine phosphate works by inhibiting DNA synthesis, demonstrating a specific lymphocytotoxic activity, particularly towards T-lymphocytes. Its initial preclinical studies showed promising results against L1210 murine leukemia. While phase II trials indicated a lack of significant effect on solid tumors, its efficacy in lymphoid malignancies, including non-Hodgkin's lymphoma, mycosis fungoides, prolymphocytic leukemia, and CLL, has been confirmed (Rodriguez, 1994).

Metabolism and Pharmacological Action

Fludarabine phosphate is converted into its active triphosphate form, F-ara-ATP, within cells. This metabolite is responsible for inhibiting DNA synthesis by competing with deoxyadenosine triphosphate during DNA elongation. The compound's cytotoxic action is believed to result from this mechanism, potentially leading to deletion of genetic material and contributing to its mutagenicity (Plunkett, Huang, & Gandhi, 1990).

Potential in Pediatric Leukemias and Combination Therapies

Fludarabine phosphate is also being investigated for its role in pediatric leukemias and in combination chemotherapy for patients with refractory disease. Its interaction with other antileukemic agents has been studied, showing varying degrees of synergistic, additive, or antagonistic effects depending on the combination used. This insight is valuable for designing effective combination chemotherapy protocols (Kano et al., 2000).

Radiation Potentiation and Delivery Systems

In radiation therapy, fludarabine phosphate has shown potential in potentiating radiation effects on murine tumors. This radiosensitizing effect is significant when the drug is administered immediately prior to X-irradiation, suggesting its utility in treating radioresistant human tumors (Kim, Alfieri, Kim, & Fuks, 1986). Additionally, encapsulation in erythrocytes for slow release of fludarabine over several days has been explored, potentially offering a novel delivery system for lymphoid malignancies treatment (Fraternale, Rossi, & Magnani, 1996).

Safety And Hazards

Fludarabine phosphate can severely suppress bone marrow function . When used at high doses in dose-ranging studies in patients with acute leukemia, Fludarabine phosphate was associated with severe neurologic effects, including blindness, coma, and death .

Future Directions

Fludarabine phosphate is approved to treat Chronic lymphocytic leukemia (CLL). It is used in adults with B-cell CLL that did not respond to or that got worse during or after treatment with standard therapy . Fludarabine phosphate is also being studied in the treatment of other types of cancer .

properties

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023060
Record name Fludarabine phosphate
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Molecular Weight

365.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Fludarabine
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Solubility

2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL)
Record name Fludarabine
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Record name FLUDARABINE PHOSPHATE
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Product Name

Fludarabine phosphate

CAS RN

75607-67-9
Record name Fludarabine phosphate
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Record name fludarabine phosphate
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Record name Fludarabine phosphate
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Record name 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)
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Record name FLUDARABINE PHOSPHATE
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Record name Fludarabine
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Melting Point

260 °C
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,820
Citations
W Plunkett, P Huang, V Gandhi - Seminars in oncology, 1990 - europepmc.org
Fludara IV (fludarabine phosphate)(9-beta-D-arabinosyl-2-fluoroadenine, F-ara-A) is an adenine nucleoside analogue resistant to adenosine deaminase that shows promising …
Number of citations: 174 europepmc.org
DR Spriggs, E Stopa, RJ Mayer, W Schoene, DW Kufe - Cancer research, 1986 - AACR
… to identify the toxicity and efficacy of fludarabine phosphate in the treatment of acute leukemia. … 11 patients with acute leukemia treated with continuous infusion fludarabine phosphate. …
Number of citations: 132 aacrjournals.org
MR Hersh, JG Kuhn, JL Phillips, G Clark… - Cancer chemotherapy …, 1986 - Springer
Characterization of the pharmacokinetics of 2-FLAA has been completed in seven patients receiving 18 or 25 mg/m 2 daily x5 of 2-FLAMP over 30 min. Assuming 2-FLAMP was …
Number of citations: 92 link.springer.com
P McLaughlin, LE Robertson, MJ Keating - Advances in Lymphoma …, 1997 - Springer
… Fludarabine phosphate in the treatment of chronic lymphocytic leukemia… Central nervous system toxicity of fludarabine phosphate. … Fludarabine phosphate for the treatment of low grade …
Number of citations: 31 link.springer.com
G Rodriguez - Investigational new drugs, 1994 - Springer
… evaluated the lymphocytotoxic effects of fludarabine phosphate in humans. In this study, mononuclear cells of patients treated with fludarabine phosphate were isolated. Reversible …
Number of citations: 29 link.springer.com
HG Chun, BR Leyland-Jones, SM Caryk… - Cancer treatment …, 1986 - europepmc.org
Fourteen patients developed severe central nervous system (CNS) toxicity after receiving an investigational antitumor agent, fludarabine phosphate (FAMP). The CNS toxicity has the …
Number of citations: 169 europepmc.org
JS Whelan, CL Davis, S Rule, M Ranson… - British journal of …, 1991 - nature.com
… Fludarabine phosphate therapy of non-Hodgkin's lymphoma. … Phase II study of Fludarabine Phosphate (FAMP) in chronic … Fludarabine Phosphate: a new agent with major activity in …
Number of citations: 120 www.nature.com
SM Lichtman, E Etcubanas, DR Budman… - Cancer …, 2002 - Taylor & Francis
A significant number of chronic lymphocytic leukemia, follicular non-Hodgkin's lymphoma and Waldenström's macroglobulinemia patients, treated with fludarabine phosphate (…
Number of citations: 66 www.tandfonline.com
E Szałek, A Kamińska, H Urjasz… - Contemporary …, 2011 - termedia.pl
… Fludarabine phosphate should be prepared for parenteral use by aseptically diluting in 5% glucose or 0.9% sodium chloride. The solution of fludarabine phosphate contains no …
Number of citations: 1 www.termedia.pl
ER Goodman, PS Fiedor - American Surgeon, 1996 - search.ebscohost.com
… Fludarabine phosphate selectively eliminates normal and malignant mononuclear cells in large animals and man through the … Fludarabine phosphate might, however, be such a drug. …
Number of citations: 46 search.ebscohost.com

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